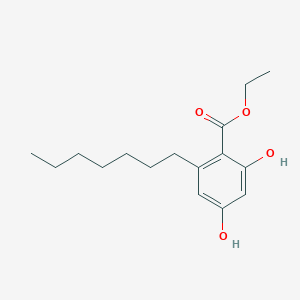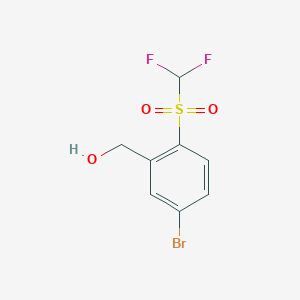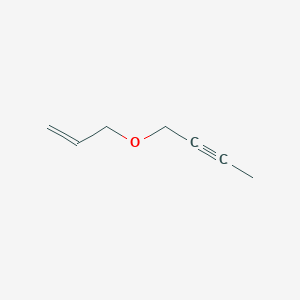
2-Butyne, 1-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 1-butyne with allyl alcohol in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2-Butyne, 1-(2-propenyloxy)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-butyne and allyl alcohol, are fed into the reactor along with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then separated and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the alkyne group can yield the corresponding alkene or alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or other derivatives.
Aplicaciones Científicas De Investigación
2-Butyne, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyne, 1-(2-propenyloxy)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The allyl group can undergo nucleophilic attack, leading to the formation of new compounds. These interactions are facilitated by the presence of suitable catalysts or reagents, which help to lower the activation energy and increase the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Allyl ether: An ether with an allyl group attached to an oxygen atom.
Uniqueness
2-Butyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both cycloaddition and nucleophilic substitution reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
75405-59-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-prop-2-enoxybut-2-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h4H,2,6-7H2,1H3 |
Clave InChI |
MYEOODYECGKWLS-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



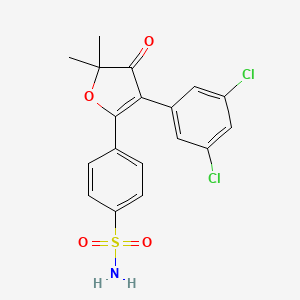
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
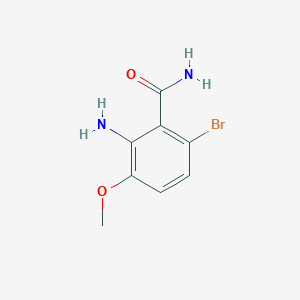
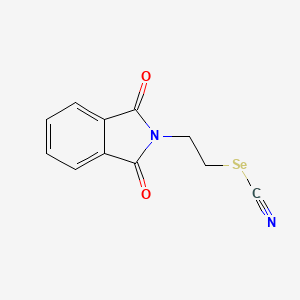

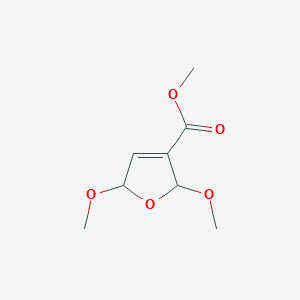

![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
